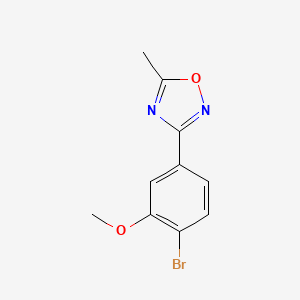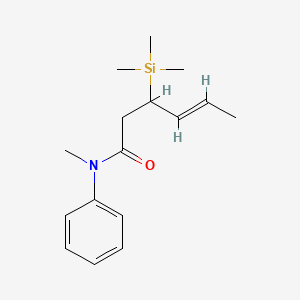
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is an organic compound that belongs to the class of amides It features a phenyl group, a trimethylsilyl group, and an enamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide typically involves the following steps:
Formation of the Enamide Backbone: The starting material, a hex-4-enamide, is synthesized through a reaction between an appropriate alkene and an amide.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction using trimethylsilyl chloride in the presence of a base such as triethylamine.
N-Methylation and N-Phenylation: The final steps involve the methylation and phenylation of the nitrogen atom using methyl iodide and phenyl lithium, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amides or amines.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenylhex-4-enamide: Lacks the trimethylsilyl group, which may affect its reactivity and applications.
N-Phenyl-3-(trimethylsilyl)hex-4-enamide: Lacks the N-methyl group, which may influence its chemical properties.
N-Methyl-3-(trimethylsilyl)hex-4-enamide: Lacks the phenyl group, which may alter its biological activity.
Uniqueness
(E)-N-Methyl-N-phenyl-3-(trimethylsilyl)hex-4-enamide is unique due to the presence of both the trimethylsilyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C16H25NOSi |
|---|---|
Molekulargewicht |
275.46 g/mol |
IUPAC-Name |
(E)-N-methyl-N-phenyl-3-trimethylsilylhex-4-enamide |
InChI |
InChI=1S/C16H25NOSi/c1-6-10-15(19(3,4)5)13-16(18)17(2)14-11-8-7-9-12-14/h6-12,15H,13H2,1-5H3/b10-6+ |
InChI-Schlüssel |
PDJXEGBQRUGHPL-UXBLZVDNSA-N |
Isomerische SMILES |
C/C=C/C(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
CC=CC(CC(=O)N(C)C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


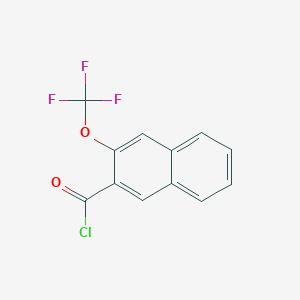
![[(5,7-Dichloroquinolin-8-yl)oxy]acetic acid](/img/structure/B15064531.png)
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
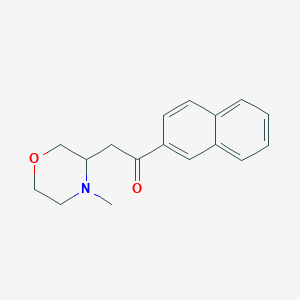




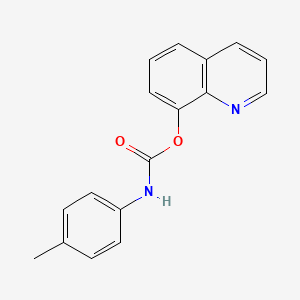
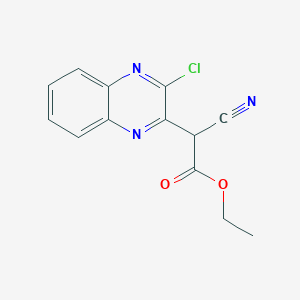
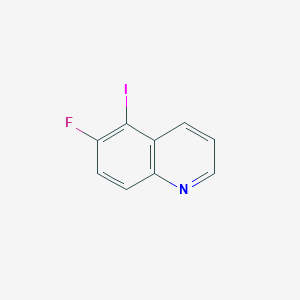
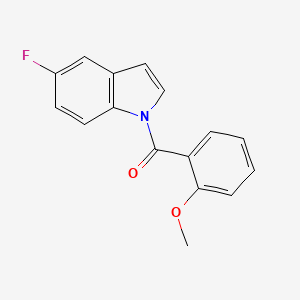
![1-[1,4-Dimethoxy-3-(prop-2-en-1-yl)naphthalen-2-yl]ethan-1-one](/img/structure/B15064602.png)
